molecular formula C4H5ClN2O B12880434 5-Chloro-1-methyl-1H-pyrazol-3(2H)-one

5-Chloro-1-methyl-1H-pyrazol-3(2H)-one

Cat. No.: B12880434
M. Wt: 132.55 g/mol
InChI Key: UNQBLTIJPNKKBZ-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-pyrazol-3(2H)-one, with the molecular formula C4H5ClN2O, is a chemical compound of interest in organic and medicinal chemistry research . As a pyrazol-3(2H)-one derivative, it belongs to a class of compounds known for their diverse biological activities and are often explored as key synthetic intermediates . Related pyrazole structures are frequently investigated for antimicrobial properties, with some analogues showing potential as inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria . It is important to note that compounds in this class can exhibit tautomerism, crystallizing in the keto form . Researchers value this compound for developing novel pharmacologically active molecules, including antibacterial and antifungal agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5ClN2O

Molecular Weight

132.55 g/mol

IUPAC Name

3-chloro-2-methyl-1H-pyrazol-5-one

InChI

InChI=1S/C4H5ClN2O/c1-7-3(5)2-4(8)6-7/h2H,1H3,(H,6,8)

InChI Key

UNQBLTIJPNKKBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N1)Cl

Origin of Product

United States

Iii. Spectroscopic and Structural Characterization of 5 Chloro 1 Methyl 1h Pyrazol 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, their connectivity, and through-space relationships. For 5-Chloro-1-methyl-1H-pyrazol-3(2H)-one, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for structural confirmation.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns

Proton NMR spectroscopy of this compound reveals characteristic signals corresponding to the different types of protons present in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a given proton.

In a typical ¹H NMR spectrum, the N-methyl (N-CH₃) protons exhibit a singlet peak, as they are not coupled to any adjacent protons. The chemical shift for these protons is generally observed in the range of 3.2-3.5 ppm. The proton at the C4 position of the pyrazole (B372694) ring (H-4) also appears as a singlet and its chemical shift is influenced by the adjacent chloro and carbonyl groups.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound and Related Structures.

Proton Chemical Shift (δ, ppm) Multiplicity
N-CH₃ ~3.3 s
H-4 ~5.8 s

(Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.)

Carbon-13 (¹³C) NMR Analysis: Resonance Assignments and Structural Confirmation

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) at the C3 position is typically the most deshielded, appearing at a chemical shift of around 160-170 ppm. The carbon atom bearing the chlorine (C-5) is also significantly deshielded, with a resonance in the range of 140-150 ppm. The C4 carbon appears at a lower chemical shift, while the N-methyl carbon resonates at the highest field (lowest ppm value).

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound.

Carbon Chemical Shift (δ, ppm)
C=O (C3) ~165
C-Cl (C5) ~145
C4 ~95
N-CH₃ ~35

(Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.)

Advanced NMR Techniques for Stereochemical and Tautomeric Studies

While this compound itself is achiral and its tautomeric forms are generally stable, advanced NMR techniques can be employed to study related and more complex pyrazolone (B3327878) structures. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximities between protons, which is crucial for determining stereochemistry in substituted derivatives.

Furthermore, the tautomerism between the keto (pyrazol-3-one) and enol (pyrazol-3-ol) forms of pyrazolones can be investigated using NMR. mdpi.com The presence and ratio of different tautomers in solution can be determined by observing distinct sets of NMR signals for each form. mdpi.com Factors such as solvent polarity and temperature can influence the tautomeric equilibrium. mdpi.comresearchgate.net For N-substituted pyrazolones like the title compound, the potential for tautomerism is reduced but can still be a point of investigation in related systems. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk

Molecular Ion Detection and Accurate Mass Determination

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be visible, with a peak for the molecule containing ³⁵Cl and a smaller peak (approximately one-third the intensity) for the molecule containing ³⁷Cl, separated by 2 m/z units.

High-resolution mass spectrometry (HRMS) allows for the determination of the accurate mass of the molecular ion, often to within a few parts per million. uci.edursc.org This high level of accuracy enables the confident determination of the elemental formula of the compound. uci.edursc.org For this compound (C₄H₅ClN₂O), the expected monoisotopic mass would be approximately 132.0090 g/mol . uni.lu

Fragmentation Pathways for Structural Elucidation

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule.

Common fragmentation pathways for pyrazole derivatives can involve the loss of small neutral molecules or radicals. For instance, the loss of the chlorine radical (•Cl) or the cleavage of the pyrazole ring are plausible fragmentation routes. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. researchgate.net The fragmentation of related pyrazole structures often involves cleavage of the ring system and loss of substituents. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. An IR spectrum provides information about the vibrations of chemical bonds, which absorb infrared radiation at specific frequencies.

Identification of Key Functional Groups (e.g., C=O stretching frequency)

A detailed analysis of the IR spectrum for this compound would allow for the identification of its key functional groups. For a pyrazolone structure, the most prominent and diagnostic absorption band is typically the carbonyl (C=O) stretching vibration. Based on related pyrazolone compounds, this strong absorption would be expected in the region of 1700-1740 cm⁻¹.

Other expected characteristic absorption bands would include:

C-H stretching: Vibrations from the methyl group (N-CH₃) and the pyrazole ring C-H would appear in the 2850-3100 cm⁻¹ region.

C=C and C=N stretching: These vibrations from the pyrazole ring would be observed in the 1400-1650 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond would exhibit a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

A data table summarizing these expected peaks would be presented as follows.

Functional Group Expected Frequency Range (cm⁻¹) Intensity
C=O (Carbonyl)1700 - 1740Strong
C-H (sp³ and sp²)2850 - 3100Medium to Weak
C=C / C=N (Ring)1400 - 1650Medium to Weak
C-Cl600 - 800Medium to Strong

Note: The table represents expected values based on general spectroscopic principles, as specific experimental data for the title compound is not available.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a complete picture of the molecule's structure, conformation, and how it interacts with neighboring molecules in the solid state. Although crystal structures for closely related derivatives such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been reported, this information is not available for this compound. researchgate.netresearchgate.net

Elucidation of Solid-State Molecular Structure and Conformation

A single-crystal X-ray diffraction analysis would reveal the solid-state conformation of the this compound molecule. It would confirm the planarity of the pyrazole ring and determine the spatial orientation of the chloro and methyl substituents relative to the ring.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule would be obtained from the crystallographic data. This information is fundamental to understanding the molecule's geometry and electronic structure. For instance, the C=O, C-N, N-N, and C-Cl bond lengths would be determined with high precision.

An interactive data table would typically be generated to display these parameters.

Interactive Table: Selected Bond Lengths (Å) and Angles (°) for this compound No experimental data available.

Bond/Angle Value
C5-ClData not available
N1-CH₃Data not available
C3=OData not available
N1-N2-C3Data not available
C4-C5-N1Data not available

Investigation of Crystal Packing and Intermolecular Interactions (e.g., C-H...O)

The study of the crystal lattice reveals how individual molecules are arranged and held together by non-covalent forces. In related pyrazole structures, intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking, are common. researchgate.netnih.govnih.gov For this compound, it is plausible that weak C-H···O hydrogen bonds, involving the hydrogen atoms of the methyl group or the pyrazole ring and the carbonyl oxygen of a neighboring molecule, would play a significant role in stabilizing the crystal packing. Analysis would identify the specific atoms involved and the geometry of these interactions.

Iv. Chemical Reactivity and Synthetic Transformations of 5 Chloro 1 Methyl 1h Pyrazol 3 2h One

Reactivity at the Chloro Position (C5)

The chlorine atom at the C5 position is the primary site of reactivity, serving as a leaving group in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse pyrazole (B372694) derivatives.

The pyrazole ring system, particularly when substituted with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr) at the C5-chloro position. This type of reaction is a powerful tool for the formation of carbon-heteroatom bonds.

The chloro group at the C5 position can be displaced by oxygen-based nucleophiles to form the corresponding ethers. For instance, in a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the 5-chloro substituent is activated for SNAr by the electron-withdrawing aldehyde group at the 4-position. researchgate.net Phenols can react with the chloro group under basic conditions, such as in the presence of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) at reflux, to yield aryloxy derivatives. researchgate.net The efficiency of this alkoxylation reaction is dependent on the nucleophilicity of the phenol (B47542) and any steric hindrance present. researchgate.net

Table 1: Representative Conditions for SNAr with Oxygen Nucleophiles

ElectrophileNucleophileBaseSolventConditionsProduct
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydePhenolK₂CO₃DMSORefluxAryloxy derivative
Data derived from studies on a closely related pyrazole derivative. researchgate.net

Nitrogen nucleophiles readily displace the C5-chloro atom. A notable example is the reaction with imidazole. In a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the chloro group undergoes nucleophilic displacement by the nitrogen atom of imidazole. nih.gov This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like anhydrous potassium carbonate, under reflux conditions, to produce 5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov The use of N-arylated imidazoles is significant due to their applications as herbicides, plant growth regulators, and therapeutic agents. nih.gov

Table 2: Synthesis of Imidazolyl-Pyrazole via SNAr

ElectrophileNucleophileBaseSolventConditionsProduct
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeImidazoleK₂CO₃DMFReflux, 2h5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Based on the synthesis of a related imidazolyl-pyrazole derivative. nih.gov

The introduction of sulfur-containing groups at the C5 position can be achieved through SNAr reactions with sulfur nucleophiles like thiophenols. While direct studies on 5-Chloro-1-methyl-1H-pyrazol-3(2H)-one are not extensively documented, related transformations on other heterocyclic systems provide insight into the potential reaction conditions. For example, nucleophilic aromatic substitution of a fluorine atom by thiophenol has been demonstrated on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, using potassium carbonate as a base in DMF at 90°C. nih.gov A general procedure for the coupling of thiols with halogen-heterocycles involves the use of potassium hydroxide (B78521) and 18-crown-6 (B118740) in toluene (B28343) at room temperature. acs.org The synthesis of various pyrazole derivatives with thioether linkages, such as 2-(((1H-pyrazol-3-yl)methyl)thio)pyrimidines and 5-aryl-3-(methylsulfanyl)-1H-pyrazoles, further illustrates the feasibility of forming C-S bonds on a pyrazole core. nih.govresearchgate.net

Table 3: General Conditions for Introduction of Thio-Moieties

Electrophile TypeNucleophileBaseSolventConditionsProduct Type
Halo-heterocycleThiophenolK₂CO₃DMF90°CAryl-thioether
Halogen-heterocycleThiolKOHTolueneRoom TemperatureThioether
Conditions are based on reactions with other halo-heterocyclic systems. nih.govacs.org

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation in modern organic synthesis. The carbon-chlorine bond at the C5 position of this compound serves as an effective handle for such transformations.

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely used reaction. chemrevlett.com It has been successfully applied to chloro-heterocycles, including pyrazole derivatives. nih.gov These reactions are typically carried out in the presence of a palladium catalyst, such as one based on a dialkylbiaryl phosphine (B1218219) ligand like XPhos, and a weak inorganic base. nih.gov The reaction of halogenated aminopyrazoles with a variety of aryl and heteroaryl boronic acids has been developed, demonstrating that chloro derivatives can be superior to their iodo counterparts due to a reduced tendency for dehalogenation.

The Sonogashira coupling is another key palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base, often under mild conditions. The versatility of the Sonogashira coupling has led to its use in the synthesis of a wide range of complex molecules.

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnersCatalyst SystemGeneral Conditions
Suzuki-MiyauraOrganoboronic acid/ester + Organic halidePd catalyst (e.g., XPhos Pd G2), Base (e.g., K₃PO₄)Dioxane/H₂O, 60°C
SonogashiraTerminal alkyne + Organic halidePd catalyst, Cu(I) cocatalyst, Base (e.g., amine)Room temperature, various solvents
General conditions derived from multiple sources. researchgate.netchemrevlett.com

The carbon-halogen bond in this compound is the key to its utility in palladium-catalyzed C-C bond formation. The general mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves three main steps: oxidative addition, transmetalation, and reductive elimination. chemrevlett.com In the first step, the palladium(0) catalyst inserts into the carbon-chlorine bond, forming a palladium(II) species. chemrevlett.com This is often the rate-determining step. chemrevlett.com Following this, transmetalation occurs where the organic group from the coupling partner (e.g., the organoboron reagent in a Suzuki-Miyaura reaction) is transferred to the palladium center. chemrevlett.com Finally, reductive elimination from the palladium(II) complex yields the desired C-C coupled product and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue. chemrevlett.com This ability to form new carbon-carbon bonds is crucial in the synthesis of pharmaceuticals, agrochemicals, and materials science. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Reactivity at the Ketone Moiety (C3)

The C3 position of the pyrazolone (B3327878) ring, bearing a carbonyl group, is a key site of reactivity. Its behavior is profoundly influenced by the molecule's ability to exist in different tautomeric forms.

This compound, like other pyrazol-5-one derivatives, can exist in a dynamic equilibrium between three principal tautomeric forms. researchgate.net This phenomenon, known as tautomerization, involves the intramolecular movement of a proton and the shifting of double bonds. fiveable.meencyclopedia.pub The three possible tautomers are:

OH-form (aromatic): 5-Chloro-1-methyl-1H-pyrazol-3-ol

NH-form: 5-Chloro-1-methyl-1,2-dihydro-3H-pyrazol-3-one

CH-form (active methylene): 5-Chloro-2-methyl-2,4-dihydro-3H-pyrazol-3-one

While the carbonyl group at the C3 position is a potential site for condensation reactions, the C4 position in the CH-tautomer often exhibits higher reactivity due to the presence of an active methylene (B1212753) group. Consequently, many condensation-type reactions reported for pyrazolones occur at this C4 position. For instance, the reaction of 3-methyl-1-phenyl-pyrazol-5-one with bromomalononitrile under phase-transfer catalysis conditions proceeds via nucleophilic attack from the C4 position. nih.gov

Direct condensation reactions involving the C3 carbonyl group are less frequently documented for this specific scaffold in the available literature. Such reactions would typically require conditions that favor the NH- or OH-tautomers and a reagent that specifically targets the carbonyl carbon.

Reactivity at the Methyl Group (N1-CH3)

The methyl group attached to the N1 nitrogen atom presents another potential site for chemical modification. The C-H bonds of this methyl group are generally less acidic and reactive than the proton at the C4 position in the CH-tautomer.

Functionalization of the N1-methyl group is not straightforward and typically requires more forcing reaction conditions. Potential, albeit less common, transformations could include:

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), it might be possible to achieve halogenation at the methyl group, leading to a halomethyl derivative. This intermediate could then be used in subsequent nucleophilic substitution reactions.

Metallation: The use of very strong bases, such as organolithium reagents, could potentially deprotonate the methyl group, forming a lithiated species. This anion could then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups.

These approaches may face challenges with selectivity, as other reactive sites exist within the molecule.

Reactivity at the Ring Positions (C4)

The C4 position is arguably the most reactive site for electrophilic substitution in the this compound ring system, primarily proceeding through the active methylene group of the CH-tautomer.

The electron-rich nature of the pyrazolone ring facilitates attack by a variety of electrophiles at the C4 position.

Formylation: The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a classic method for formylating activated aromatic and heterocyclic rings. The reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with these reagents readily yields 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde. researchgate.net This transformation involves formylation at the C4 position and concurrent chlorination at the C5 position, demonstrating a powerful method for the dual functionalization of the pyrazolone core.

Nitration: The C4 position is also susceptible to nitration. Treatment of pyrazolin-5-ones with nitric acid can lead to the corresponding 4-nitropyrazolones. researchgate.net Depending on the reaction conditions and the strength of the nitrating agent (e.g., nitric acid in sulfuric acid), further reaction can occur. For example, nitration of 3-methyl-1-phenyl-2-pyrazolin-5-one can afford 3-methyl-4,4-dinitro-1-(4-nitrophenyl)pyrazol-5-one, indicating that the C4 position is capable of accepting two nitro groups. researchgate.net

These electrophilic substitution reactions underscore the high reactivity of the C4 position and provide key synthetic routes to a variety of 4-substituted pyrazole derivatives.

Stability and Degradation Studies

The stability of pyrazole derivatives is a critical consideration in their synthesis and application. Factors such as pH, temperature, and the presence of substituents on the pyrazole ring can significantly influence their degradation profiles.

Hydrolytic Stability and Decomposition Pathways

The pyrazolone ring itself can be prone to cleavage under certain conditions. The presence of a chlorine atom at the C5 position, an electron-withdrawing group, can influence the electron density of the ring and its susceptibility to nucleophilic attack. Hydrolysis could potentially proceed via attack at the carbonyl carbon, leading to ring opening. The specific decomposition products would depend on the reaction conditions.

Table 1: General Factors Influencing Pyrazolone Stability

FactorInfluence on StabilityReference
pH Degradation rates of related heterocyclic compounds are often pH-dependent. nih.govresearchgate.net
Substituents Electron-donating or withdrawing groups on the pyrazole ring can alter its electronic properties and reactivity. nih.gov
N-Substitution N-methylation can enhance metabolic stability by preventing the compound from acting as a hydrogen bond donor. nih.gov

This table presents generalized factors based on related compounds, as specific data for this compound is not available.

Strategies for Stability Enhancement in Reaction Systems

Given the potential for degradation, various strategies can be employed to enhance the stability of pyrazolone derivatives like this compound in reaction systems.

One common approach is the use of protecting groups . For instance, the use of a tert-butyl protecting group on a 5-aminopyrazole system has been shown to be effective, although it can exhibit unusual lability. orgsyn.org Protecting the N-H group of pyrazole derivatives is often necessary during cross-coupling reactions to prevent side reactions. umich.edu

N-methylation , as is present in this compound, is a known strategy to improve the metabolic stability of pyrazole-containing drugs. nih.govnih.gov This substitution prevents the pyrazole from acting as a hydrogen bond donor, which can be a site for metabolic attack. nih.gov

Introducing steric hindrance around a labile functional group can also enhance stability. In a study on pyrazole ester derivatives that were unstable to hydrolysis, the introduction of ortho substituents on an adjacent aryl ring was explored to sterically hinder the approach of water and thus prevent hydrolysis. nih.gov

The choice of reaction conditions is also crucial. For example, in the synthesis of some pyrazole derivatives, aprotic polar solvents were found to favor less of the reactive enol tautomer, potentially increasing stability during the reaction. youtube.com Furthermore, controlling the temperature and using appropriate catalysts can minimize degradation and improve yields.

Table 2: Strategies for Enhancing the Stability of Pyrazolone Derivatives

StrategyDescriptionReference
Protecting Groups Temporarily blocking reactive functional groups to prevent unwanted side reactions during synthesis. orgsyn.orgumich.edu
N-Alkylation Substitution on the pyrazole nitrogen, such as N-methylation, can improve metabolic stability. nih.govnih.gov
Steric Hindrance Introducing bulky groups near a reactive site to physically block the approach of reactants that could cause degradation. nih.gov
Control of Reaction Conditions Optimization of solvent, temperature, and catalysts to favor the desired reaction pathway and minimize decomposition. youtube.com

This table summarizes general strategies applicable to pyrazolone derivatives.

V. Theoretical and Computational Studies on 5 Chloro 1 Methyl 1h Pyrazol 3 2h One

Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the structural and electronic properties of pyrazole (B372694) derivatives. eurasianjournals.com These calculations help in determining the most stable tautomeric form of pyrazolones, which is crucial for understanding their biological roles. daneshyari.comresearchgate.net For pyrazolone (B3327878) derivatives, studies have shown that substituents and solvents can influence the relative stability of their different isomeric forms (CH, NH, OH). daneshyari.comresearchgate.net

Geometry optimization using methods like B3LYP/6-311++G(d,p) level of theory allows for the determination of the most stable three-dimensional structure of the molecule. daneshyari.com From this optimized geometry, various electronic properties can be calculated. For instance, calculations on related pyrazolone structures have focused on vertical ionization potentials and vertical electron affinities to understand their antioxidant activity. daneshyari.com

Table 1: Representative Calculated Geometric Parameters for a Pyrazolone Core Structure (Note: This table is illustrative and based on general findings for pyrazolone derivatives. Specific values for 5-Chloro-1-methyl-1H-pyrazol-3(2H)-one would require dedicated calculations.)

ParameterTypical Value RangeDescription
C=O Bond Length1.20 - 1.25 ÅThe length of the carbonyl double bond.
C-N Bond Length1.35 - 1.45 ÅThe length of the carbon-nitrogen single bonds in the ring.
N-N Bond Length1.30 - 1.40 ÅThe length of the nitrogen-nitrogen single bond in the ring.
C-Cl Bond Length1.70 - 1.80 ÅThe length of the carbon-chlorine single bond.
Dihedral AnglesVariesDefines the planarity and conformation of the ring and substituents.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For pyrazolone derivatives, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, indicating its susceptibility to interactions with electrophiles or hydrogen bond donors. nih.gov The chlorine atom, being electronegative, would also influence the electrostatic potential map. These maps are crucial in understanding intermolecular interactions, such as the binding of the molecule to a biological target. nih.gov

Reaction Mechanism Investigations

Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions involving pyrazolone derivatives. nih.gov

Theoretical calculations can map out the entire reaction pathway for a given chemical transformation. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. For instance, in reactions involving pyrazolone derivatives, such as cycloaddition or condensation reactions, computational methods can help to understand the step-by-step process of bond formation and breakage. nih.gov The Michael reaction mechanism has been computationally studied for related pyrazolone systems. nih.gov

By calculating the energies of these stationary points on the potential energy surface, chemists can gain a detailed understanding of the reaction mechanism. This knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes.

These energy values allow for the calculation of important kinetic parameters, such as the reaction rate constant, which can then be compared with experimental data. This synergy between theoretical predictions and experimental results provides a robust understanding of the reaction kinetics.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are increasingly used to predict the spectroscopic properties of molecules, which can greatly assist in their experimental characterization. mdpi.comnih.gov

Table 2: Predicted Spectroscopic Data for a Substituted Pyrazolone (Note: This table is illustrative. Specific chemical shifts and frequencies for this compound would require specific calculations and may vary based on the computational method and solvent.)

Spectroscopy TypeParameterPredicted Value RangeDescription
¹H NMRChemical Shift (δ)2.0 - 4.0 ppmSignal for the methyl (CH₃) protons.
¹H NMRChemical Shift (δ)5.0 - 6.0 ppmSignal for the methine (CH) proton on the pyrazole ring.
¹³C NMRChemical Shift (δ)160 - 170 ppmSignal for the carbonyl carbon (C=O).
IRVibrational Frequency (ν)1650 - 1750 cm⁻¹Stretching vibration of the carbonyl group (C=O).
IRVibrational Frequency (ν)1500 - 1600 cm⁻¹Stretching vibrations of the C=C and C=N bonds in the ring.
UV-Visλ_max240 - 280 nmAbsorption maximum corresponding to electronic transitions.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are valuable for assigning the signals in an experimental spectrum to specific atoms in the molecule, aiding in structure elucidation.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, leading to a predicted IR spectrum. mdpi.comnih.govresearchgate.net This is particularly useful for identifying characteristic functional groups, such as the carbonyl (C=O) stretch in the pyrazolone ring, which typically appears in a distinct region of the spectrum. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. This allows for the prediction of the wavelength of maximum absorption (λ_max_), which corresponds to the electronic transitions within the molecule. For pyrazolone derivatives, these transitions are often of the π → π* or n → π* type. The predicted UV-Vis spectrum can be compared with experimental data to confirm the structure and electronic properties of the compound. mdpi.com

Solvation Effects and Intermolecular Interactions

Comprehensive searches of scientific literature and computational databases did not yield specific theoretical or computational studies focusing on the solvation effects and intermolecular interactions of this compound. While research exists on the synthesis and biological activities of various pyrazole derivatives, detailed analyses of the behavior of this particular compound in different solvents and the nature of its intermolecular forces have not been published.

For context, theoretical studies on other pyrazole derivatives, such as 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4.5-dihydro-1H-pyrazol-1-yl}-butan-1-one, have utilized computational models like the Solvation Model based on Density (SMD) to calculate solvation energies in various solvents. researchgate.net Such studies typically reveal negative solvation energies, indicating that the compound is soluble in the tested solvents. researchgate.net The magnitude of these energies can suggest which solvents are most favorable for solubilization. researchgate.net

Furthermore, computational analyses of related compounds often involve molecular dynamics (MD) simulations to understand the stability of the compound in a solvent environment, typically water. mdpi.com These simulations can provide insights into the dynamic interactions between the solute and solvent molecules over time.

Investigations into the intermolecular interactions of pyrazolone derivatives in the solid state are more common, often employing X-ray crystallography and Hirshfeld surface analysis. tandfonline.com These studies help to identify and quantify various intermolecular contacts, such as hydrogen bonds and other non-covalent interactions, which are crucial for understanding the crystal packing and physical properties of the compounds. tandfonline.com For instance, in some pyrazolone derivatives, π-π stacking interactions and hydrogen bonds involving the pyrazolone and benzene (B151609) rings have been identified as significant contributors to their crystal structure. mdpi.com

However, without specific studies on this compound, any discussion of its solvation properties or intermolecular interactions would be purely speculative and fall outside the scope of this fact-based article. Detailed research, including quantum chemical calculations and molecular dynamics simulations, would be required to generate the data necessary for a thorough analysis.

Vi. 5 Chloro 1 Methyl 1h Pyrazol 3 2h One As a Versatile Synthetic Building Block

Role in the Construction of Complex Heterocyclic Scaffolds

The unique structural features of 5-chloro-1-methyl-1H-pyrazol-3(2H)-one make it an ideal precursor for the synthesis of fused and spiro heterocyclic systems. Its ability to participate in cyclization and annulation reactions has been extensively explored to generate novel polycyclic compounds with potential applications in medicinal chemistry and materials science.

The chloro-substituted pyrazole (B372694) framework is a valuable synthon for constructing pyrazolo-fused polycyclic systems. A notable example is the synthesis of pyrazolo[4,3-c]pyridines. This is achieved through a Sonogashira-type cross-coupling reaction of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with various alkynes. The resulting 5-alkynyl-1H-pyrazole-4-carbaldehydes can then undergo a subsequent ring-closure reaction to yield the desired pyrazolo[4,3-c]pyridine scaffold. researchgate.net This method highlights the utility of the chloro group as a handle for carbon-carbon bond formation, paving the way for the construction of the fused pyridine ring.

The general synthetic approach is outlined in the table below:

Starting MaterialReagentsIntermediateFinal Product
5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydeAlkyne, Pd catalyst5-Alkynyl-1H-pyrazole-4-carbaldehyde1-Phenylpyrazolo[4,3-c]pyridine

This synthetic strategy demonstrates a straightforward and efficient route to a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their structural similarity to biologically active purine analogs.

Beyond pyrazolo-fused pyridines, derivatives of this compound are instrumental in the synthesis of other complex fused heterocyclic systems. For instance, 4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-phenyloxazol-5(4H)-one serves as a key intermediate in the synthesis of novel 1,2,4-triazin-6-one derivatives. mdpi.com The reaction of this oxazolone derivative with 4-nitrobenzoic acid hydrazide leads to the formation of a fused triazinone ring system. mdpi.com In this transformation, the acid hydrazide acts as a nucleophile, attacking the carbonyl group of the oxazolone ring, which is followed by ring cleavage and subsequent cyclization to form the triazinone product. mdpi.com

The reaction can be summarized as follows:

Reactant 1Reactant 2ConditionsProduct
4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-phenyloxazol-5(4H)-one4-Nitrobenzoic acid hydrazideSodium acetate (B1210297), glacial acetic acid, reflux5-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one

This synthesis showcases the utility of the pyrazole moiety as a scaffold for building more complex, multi-ring heterocyclic structures.

Precursor for Advanced Organic Intermediates

The reactivity of this compound allows for its conversion into a variety of functionalized derivatives, which are themselves valuable intermediates in organic synthesis. The introduction of aldehyde and carboxylic acid functionalities at the 4-position of the pyrazole ring is a particularly important transformation.

A key transformation of this compound and its analogs is the introduction of a formyl group at the C4 position via the Vilsmeier-Haack reaction. arkat-usa.orgmdpi.comlookchem.comresearchgate.net This reaction typically involves treating the pyrazolone (B3327878) with a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to generate the corresponding 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde. arkat-usa.orgmdpi.comlookchem.comresearchgate.net

The resulting aldehyde is a versatile intermediate that can be further elaborated. For example, it can be oxidized to the corresponding carboxylic acid. researchgate.net One reported method for this oxidation utilizes potassium permanganate in water. researchgate.net The carboxylic acid can then be converted to the more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl2). researchgate.net This acyl chloride can then be reacted with various nucleophiles to create a wide range of amide and ester derivatives. researchgate.net

The synthetic sequence is as follows:

Starting MaterialReactionReagentsProduct
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneVilsmeier-Haack ReactionPOCl3, DMF5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeOxidationKMnO4, H2O5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acidChlorinationSOCl25-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride

Furthermore, the aldehyde functionality can be used to synthesize Schiff bases by reaction with primary amines. For instance, the reaction of 5-chloro-3-methyl-1-phenyl-4-formyl-1H-pyrazole with 4-chloroaniline in refluxing ethanol (B145695) yields the corresponding Schiff base, (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. nih.gov

Development of Specialized Organic Materials (e.g., photochromic compounds)

The utility of this compound derivatives extends to the field of materials science, particularly in the development of photochromic compounds. These are molecules that undergo a reversible change between two forms having different absorption spectra upon exposure to electromagnetic radiation.

A notable example is the synthesis of a photochromic 1,3-diazabicyclo[3.1.0]hex-3-ene derivative using 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a key building block. mdpi.com This compound is synthesized through a one-pot, three-component reaction of the pyrazole aldehyde, trans-2-benzoyl-3-(4-nitrophenyl)aziridine, and ammonium acetate. mdpi.com The resulting pyrazolyl-substituted 1,3-diazabicyclo[3.1.0]hex-3-ene exhibits interesting photochromic behavior in both the crystalline and solution phases. mdpi.com

The photochromic properties of this material are detailed in the table below:

CompoundSolventAbsorption Max (before UV)Absorption Max (after UV)
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-eneEthanol255 nm415 nm

Upon irradiation with UV light (365 nm), a new absorption band appears in the visible region, indicating a change in the molecular structure and electronic properties of the compound. mdpi.com This demonstrates the potential for incorporating the this compound scaffold into the design of novel photo-responsive materials.

Applications in Ligand Chemistry and Metal Complexation

Pyrazole and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and substituents on the ring can be tailored to modulate the electronic and steric properties of the resulting complexes. Pyrazole-containing ligands have found applications as analytical reagents and in the development of metal-based catalysts. mdpi.com

While specific studies detailing the use of this compound as a ligand were not prominently found, the broader class of pyrazole derivatives is extensively used in ligand design. For example, pyrazole-acetamide and pyrazole-quinoxaline ligands have been synthesized and used to create mononuclear coordination complexes with metals such as cadmium(II), copper(II), and iron(II). nih.gov These studies demonstrate the versatility of the pyrazole core in constructing supramolecular architectures through coordination and hydrogen bonding interactions. nih.gov The introduction of a chloro substituent, as in this compound, could further influence the coordination properties and reactivity of the resulting metal complexes.

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